5-({1-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}sulfanyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-({1-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}sulfanyl)-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both oxadiazole and thiadiazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}sulfanyl)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the reaction of 3-chlorobenzoic acid with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The final step involves the reaction of this oxadiazole derivative with 2-chloroethylamine hydrochloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-({1-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}sulfanyl)-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-({1-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}sulfanyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-({1-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}sulfanyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
- 4-(4-Chlorophenyl)-5-(3-methylbenzyl)sulfanyl-4H-1,2,4-triazole-3-ylpyridine
Uniqueness
5-({1-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}sulfanyl)-1,3,4-thiadiazol-2-amine is unique due to its dual presence of oxadiazole and thiadiazole rings, which confer a wide range of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H10ClN5OS2 |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-[1-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H10ClN5OS2/c1-6(20-12-18-17-11(14)21-12)9-15-16-10(19-9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,17) |
InChI Key |
OWQSUYLUGCABEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC(=CC=C2)Cl)SC3=NN=C(S3)N |
Origin of Product |
United States |
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